(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione
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Overview
Description
(1S,5R)-1-Methyl-3-azabicyclo[310]hexane-2,4-dione is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom within a three-membered ring fused to a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction is typically catalyzed by an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives . Another method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of continuous flow reactors and other advanced techniques could be employed to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:
Reduction: This process involves the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
1-[(1S,2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)bicyclo[3.1.0]hexan-2-yl]thymine: This compound shares a similar bicyclic structure but includes additional functional groups, such as hydroxyl and hydroxymethyl groups.
3-Oxabicyclo[3.1.0]hexan-2-one,4-ethyl-1-(4-fluorophenyl)-,(1S,4S,5R): Another bicyclic compound with a different substitution pattern, highlighting the diversity within this class of molecules.
Uniqueness
The uniqueness of (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione lies in its specific stereochemistry and the presence of a nitrogen atom within the bicyclic framework. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
(1S,5R)-1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-6-2-3(6)4(8)7-5(6)9/h3H,2H2,1H3,(H,7,8,9)/t3-,6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COOSDAIGFVXLLU-DZSWIPIPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC1C(=O)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@H]1C(=O)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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